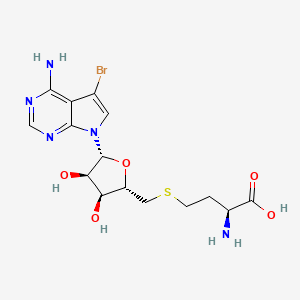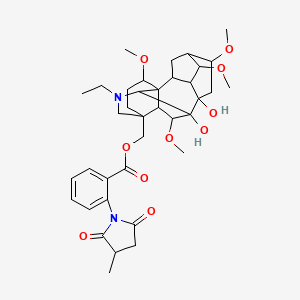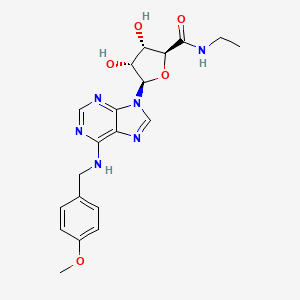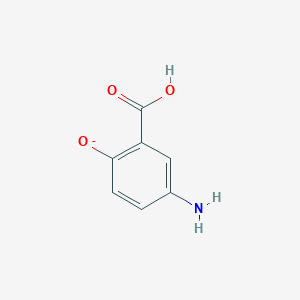
bromo-deaza-SAH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromo-deaza-SAH is a potent and selective inhibitor of the protein lysine methyltransferase DOT1L. This compound is an analogue of S-adenosylhomocysteine, a product of S-adenosyl methionine-dependent methyltransferase activity. This compound has shown significant potential in inhibiting DOT1L, which is involved in chromatin-mediated signaling and gene expression regulation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bromo-deaza-SAH involves the addition of a single halogen atom at a critical position in the cofactor product S-adenosylhomocysteine. This modification results in an 8-fold increase in potency against DOT1L . The synthetic route typically involves the use of stable isotope labeling and selective synthetic co-factors .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis likely involves large-scale chemical reactions under controlled conditions to ensure the purity and potency of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Bromo-deaza-SAH primarily undergoes substitution reactions due to the presence of the halogen atom. It can also participate in methylation reactions as it mimics the effect of S-adenosylhomocysteine on enzymatic activity .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include S-adenosyl methionine, halogenating agents, and various solvents. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .
Major Products Formed
The major product formed from the reactions involving this compound is the inhibition of DOT1L activity, which leads to reduced aberrant methylation of lysine 79 of histone H3. This inhibition is associated with therapeutic effects in certain types of leukemia .
Wissenschaftliche Forschungsanwendungen
Bromo-deaza-SAH has several scientific research applications:
Wirkmechanismus
Bromo-deaza-SAH exerts its effects by mimicking the action of S-adenosylhomocysteine, thereby inhibiting the enzymatic activity of DOT1L. This inhibition reduces the aberrant methylation of lysine 79 of histone H3, which is associated with certain types of leukemia . The compound’s selectivity and potency are engineered into the adenosine scaffold of the cofactor shared by all methyltransferases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
S-adenosylhomocysteine: The natural product of S-adenosyl methionine-dependent methyltransferase activity.
13CD3-BrSAM: An isotopically labeled analogue of S-adenosyl methionine with selectivity for DOT1L.
Uniqueness
Bromo-deaza-SAH is unique due to its high potency and selectivity for DOT1L. The addition of a single halogen atom significantly enhances its inhibitory effects compared to other similar compounds .
Eigenschaften
Molekularformel |
C15H20BrN5O5S |
|---|---|
Molekulargewicht |
462.3 g/mol |
IUPAC-Name |
(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(4-amino-5-bromopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butanoic acid |
InChI |
InChI=1S/C15H20BrN5O5S/c16-6-3-21(13-9(6)12(18)19-5-20-13)14-11(23)10(22)8(26-14)4-27-2-1-7(17)15(24)25/h3,5,7-8,10-11,14,22-23H,1-2,4,17H2,(H,24,25)(H2,18,19,20)/t7-,8+,10+,11+,14+/m0/s1 |
InChI-Schlüssel |
DIULHULFPSIBAK-TWBCTODHSA-N |
Isomerische SMILES |
C1=C(C2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CSCC[C@@H](C(=O)O)N)O)O)N)Br |
Kanonische SMILES |
C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CSCCC(C(=O)O)N)O)O)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1-(2-(8-Chloro-6-(2,3-dimethoxyphenyl)-4H,6H-pyrrolo[1,2-a][4,1]benzoxazepin-4-yl)acetyl)-4-piperidinyl)acetic Acid](/img/structure/B10771751.png)
![[(2S)-2-aminopropyl] (2S)-6-amino-2-[[2-(2-naphthalen-2-yl-1H-benzo[g]indol-3-yl)acetyl]amino]hexanoate](/img/structure/B10771755.png)


![(3R,5S,6E)-7-[4-(4-fluorophenyl)-2-methyl-1-phenyl-1H-pyrrol-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B10771771.png)

![[3H]cyc(DTrp-DAsp-Pro-DVal-Leu](/img/structure/B10771790.png)
![(2R)-2-[[(4-chlorophenyl)amino]carbamoylamino]-3-(1H-indol-3-yl)-N-(2-phenylethyl)propanamide](/img/structure/B10771794.png)
![N-[(4-hydroxy-3-methoxyphenyl)methyl]-12-(2-phenylacetyl)octadec-9-enamide](/img/structure/B10771803.png)
![6-[(3-Chlorophenyl)methoxy]-4-methylpyridine-2-carbonitrile](/img/structure/B10771818.png)

![Cyclo[L-Pro-D-Phe-L-Ile-1,6-didehydro-D-Pyz-1,6-didehydro-L-Pyz-N-methyl-L-Phe-]](/img/structure/B10771835.png)
![2-[(4-chloroanilino)carbamoylamino]-3-(1H-indol-3-yl)-N-(2-phenylethyl)propanamide](/img/structure/B10771844.png)
![4-(1-Ethyl-7-piperazin-1-ylmethyl-1H-imidazo[4,5-c]pyridin-2-yl)-furazan-3-ylamine](/img/structure/B10771851.png)